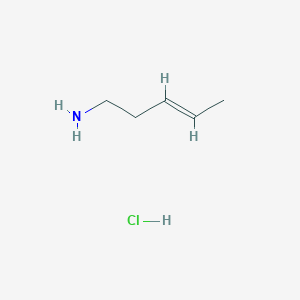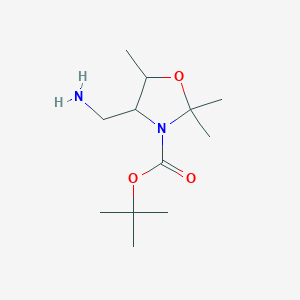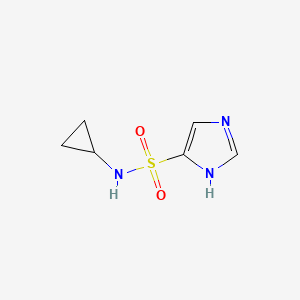![molecular formula C10H22ClN3O2 B1525122 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride CAS No. 1219972-36-7](/img/structure/B1525122.png)
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride
Vue d'ensemble
Description
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride (2A1HPMP-HCl) is a synthetic compound that has a wide range of applications in scientific research. Due to its unique properties, 2A1HPMP-HCl has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Stability and Degradation
Studies on amine solutions, including piperazine (PZ) and 2-amino-2-methyl-1-propanol (AMP), show their stability and resistance to thermal and oxidative degradation, which is crucial for industrial applications like CO2 capture. For instance, the stability of aqueous amine solutions to thermal and oxidative degradation in the absence and presence of CO2 has been investigated, revealing that the addition of PZ to AHPD solutions reduces oxidative degradation, indicating potential for industrial CO2 capture applications (F. Bougie & M. Iliuta, 2014). Concentrated, aqueous PZ is notably resistant to thermal degradation, with studies showing minimal degradation at high temperatures, suggesting its use could lead to overall energy savings in CO2 capture processes (S. Freeman, J. V. Davis, & G. Rochelle, 2010).
Carbon Dioxide Capture
The application of AMP and PZ in CO2 capture is highlighted by their absorption-desorption capabilities, where blends of these amines have shown promising results. Research into the absorption of CO2 into aqueous solutions of PZ activated AMP reports new data on the rate of absorption, which is critical for enhancing the efficiency of post-combustion CO2 capture technologies (A. Samanta & S. Bandyopadhyay, 2009). Additionally, the characterization of Piperazine/2-Aminomethylpropanol for CO2 capture discusses blends that maintain high CO2 absorption rates, offering low viscosity and no precipitation over a wide loading range, which are advantageous properties for industrial absorption processes (Han Li et al., 2013).
Industrial Applications
The industrial application of these compounds extends to the removal of high concentration CO2 in natural gas, where PZ + AMP blended solutions have been used, demonstrating efficient process behaviors in high-pressure conditions (N. Hairul et al., 2017). This underscores the potential of such amine blends in enhancing the efficiency and sustainability of gas treatment processes.
Propriétés
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-10(2,11)9(15)13-5-3-12(4-6-13)7-8-14;/h14H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDVVPIDQSZTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)




![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)



![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)

